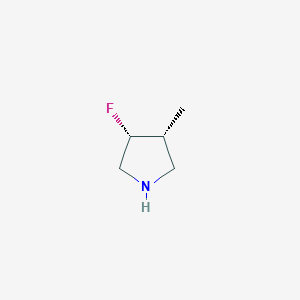

cis-3-Fluoro-4-methylpyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10FN |

|---|---|

Molecular Weight |

103.14 g/mol |

IUPAC Name |

(3R,4R)-3-fluoro-4-methylpyrrolidine |

InChI |

InChI=1S/C5H10FN/c1-4-2-7-3-5(4)6/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1 |

InChI Key |

HPCFSOFBKLAFII-UHNVWZDZSA-N |

Isomeric SMILES |

C[C@@H]1CNC[C@@H]1F |

Canonical SMILES |

CC1CNCC1F |

Origin of Product |

United States |

The Strategic Role of Fluorine in Modulating Molecular Properties for Advanced Chemical Research

The incorporation of fluorine into small molecules is a widely used strategy in medicinal chemistry and materials science to enhance various molecular properties. researchgate.netscilit.com Due to its small size and high electronegativity, fluorine can significantly alter the physicochemical and pharmacokinetic characteristics of a compound without introducing substantial steric bulk. researchgate.netnih.gov

One of the key effects of fluorination is the modulation of a molecule's metabolic stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes. nih.govnih.gov This increased stability can prolong the half-life of a drug, enhancing its therapeutic efficacy. scilit.com For instance, replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this pathway, as seen in the drug Ezetimibe, where p-fluoro substituents improve its metabolic stability. nih.govnih.gov

Furthermore, fluorine's strong electron-withdrawing nature can influence the acidity (pKa) of nearby functional groups. researchgate.netnih.govunimi.it This modification can alter a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with biological targets. unimi.it The introduction of fluorine can also enhance binding affinity to target proteins through various non-covalent interactions, including dipole-dipole interactions and the formation of hydrogen bonds. researchgate.net The ability to fine-tune lipophilicity by adding or removing fluorine atoms is another significant advantage, aiding in the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.govnih.gov

Pyrrolidine Derivatives As Fundamental Scaffolds in Synthetic and Bioorganic Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in synthetic and bioorganic chemistry. bldpharm.comnih.govrsc.org This structural motif is present in a vast number of natural products, including alkaloids like nicotine (B1678760) and hygrine, and the essential amino acid proline. rsc.orgnih.govacs.org Its prevalence extends to a wide array of approved pharmaceutical drugs, highlighting its importance in medicinal chemistry. bldpharm.comnih.gov

The significance of the pyrrolidine scaffold stems from several key features. Its non-planar, puckered three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological macromolecules like proteins and enzymes. bldpharm.comnih.gov This defined stereochemistry is a critical factor in determining a molecule's biological activity and selectivity. bldpharm.com The pyrrolidine ring can possess multiple stereogenic centers, leading to a rich diversity of stereoisomers, each potentially having a unique biological profile. bldpharm.com

Furthermore, pyrrolidine derivatives serve as versatile building blocks and intermediates in the synthesis of complex molecules. nih.govnih.gov The development of stereoselective synthetic methods for substituted pyrrolidines is an active area of research, enabling access to a wide range of functionally diverse compounds. nih.gov These compounds have found applications as organocatalysts, ligands for transition metals, and as key components in drugs targeting a variety of diseases, including cancer, diabetes, and central nervous system disorders. bldpharm.com

Specific Research Context and Importance of Cis 3 Fluoro 4 Methylpyrrolidine

Enantioselective and Diastereoselective Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For fluorinated pyrrolidines, this involves the establishment of multiple stereocenters, often including a carbon-bearing fluorine atom. Various sophisticated strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Asymmetric Deoxyfluorination Strategies

Asymmetric deoxyfluorination of precursor molecules is a powerful method for the stereocontrolled introduction of fluorine. This approach typically involves the conversion of a hydroxyl group into a C-F bond with inversion of configuration. While traditional deoxyfluorinating reagents like diethylaminosulfur trifluoride (DAST) are effective, they can be hazardous and lead to side products. sigmaaldrich.com Newer reagents like PyFluor have been developed to offer improved safety and chemoselectivity with fewer elimination byproducts. sigmaaldrich.com

A notable strategy involves the base-free deoxyfluorination of aliphatic alcohols using a nontrigonal phosphorus compound in conjunction with a fluoride (B91410) shuttling catalyst. nih.gov This method is particularly advantageous for the synthesis of homochiral secondary and tertiary alkyl fluorides via stereoinversion of the corresponding alcohol. nih.gov Mechanistic studies suggest that these reactions proceed through the collapse of an oxyphosphonium fluoroborate ion pair. nih.gov The development of such mild and selective deoxyfluorination methods is crucial for the synthesis of complex fluorinated molecules like this compound from readily available chiral amino alcohol precursors.

Catalytic Asymmetric Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides with fluorinated alkenes have emerged as a highly efficient and versatile method for constructing enantioenriched fluorinated pyrrolidines. rsc.orgacs.org This approach allows for the creation of multiple stereocenters in a single step with high levels of stereocontrol. rsc.org

Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions have been particularly successful. rsc.orgacs.orgnih.gov For instance, the reaction of azomethine ylides with β,β-disubstituted β-fluoroacrylates, catalyzed by a chiral N,O-ligand/Cu(I) system, affords densely substituted pyrrolidines with four contiguous stereocenters, including a fluorinated quaternary center at the 3-position, in high yields and with excellent diastereo- and enantioselectivities. acs.org Similarly, enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives have been prepared through Cu(I)-catalyzed cycloadditions with fluorostyrenes, achieving high yields and stereoselectivities. rsc.org These methods provide a powerful platform for accessing a wide range of structurally diverse and stereochemically complex fluorinated pyrrolidines.

Organocatalytic Approaches to Stereodefined Fluorinated Pyrrolidines

Organocatalysis has become a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. mdpi.com In the context of fluorinated pyrrolidines, organocatalytic methods have been successfully employed to generate stereodefined products.

One notable example is the organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence to synthesize highly functionalized pyrrolidine derivatives bearing a trifluoromethyl group. rsc.org This one-pot protocol, utilizing a commercially available secondary amine catalyst, proceeds with high yields and excellent stereoselectivities, creating three contiguous stereogenic centers. rsc.org Another approach involves the enantioselective intramolecular aza-Michael reaction of conjugated amides catalyzed by a chiral phosphoric acid, which has been used to synthesize fluorinated indolizidinone derivatives. nih.gov Furthermore, proline-based fluorinated dipeptides have been developed as organocatalysts for asymmetric aldol (B89426) reactions. mdpi.com These organocatalytic strategies provide a valuable and often complementary approach to metal-catalyzed methods for the synthesis of stereodefined fluorinated pyrrolidines.

Ring-Closing Reactions and Intramolecular Cyclizations

Ring-closing reactions, particularly ring-closing metathesis (RCM), and other intramolecular cyclizations are fundamental strategies for the construction of the pyrrolidine ring. These methods are applicable to the synthesis of fluorinated derivatives, often starting from acyclic precursors containing both the nitrogen and the fluorinated carbon segment.

A stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine has been described where the key step is a one-pot reduction and regioselective cyclization of an azidoditosyl derivative. elsevier.com This highlights the power of intramolecular cyclization in establishing the desired stereochemistry. In the synthesis of fluorinated indolizidine derivatives, RCM has been employed on diolefinic pyrrolidines. nih.gov This reaction can generate a challenging fluorine-containing tetrasubstituted double bond. nih.gov Additionally, a Tf2O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids provides a route to 2-substituted pyrrolidines. organic-chemistry.org These ring-closing strategies are essential for building the core pyrrolidine structure in a controlled manner.

Regioselective Fluorination of Pyrrolidine Precursors

The direct and regioselective introduction of a fluorine atom onto a pre-formed pyrrolidine ring is a highly desirable and atom-economical approach. This strategy relies on the ability to control the position of fluorination on the heterocyclic scaffold.

Electrophilic fluorination of enamides derived from pyrrolidine precursors is a common method. For instance, the synthesis of 3-fluoro-4-hydroxyprolines has been achieved through the electrophilic fluorination of an enolate equivalent of N-Boc-4-oxo-l-proline benzyl (B1604629) ester. nih.gov The regioselectivity of this reaction is controlled by the kinetic enolization at the C3 position. nih.gov Another approach involves the I(I)/I(III) catalyzed regioselective fluorination of allenes, which can be precursors to fluorinated heterocycles. nih.gov This method uses an inexpensive HF source and provides access to secondary and tertiary propargylic fluorides, which can then be further elaborated into fluorinated pyrrolidines. nih.gov

Strategic Derivatization Pathways for this compound Frameworks

Once the core this compound scaffold is synthesized, further derivatization is often necessary to access a range of analogs for structure-activity relationship studies. These derivatizations can occur at the nitrogen atom or at other positions on the pyrrolidine ring.

N-functionalization is a common derivatization strategy. The pyrrolidine nitrogen can be acylated, alkylated, or arylated to introduce a variety of substituents. For example, the synthesis of enantiopure S(VI) analogs of celecoxib (B62257) involved the S-functionalization of a sulfoximine (B86345) intermediate. nih.gov Furthermore, the hydroxyl group in fluorinated hydroxyprolines can be derivatized. For instance, in the synthesis of PROTACs, the hydroxyl group of a 3-fluoro-4-hydroxyproline derivative was key for binding to the VHL E3 ligase. nih.gov The ability to strategically derivatize the fluorinated pyrrolidine framework is crucial for its application in medicinal chemistry and drug discovery.

Influence of Fluorine Substitution on Pyrrolidine Ring Pucker and Conformation

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, most commonly described as envelope (E) and twist (T) forms. In an unsubstituted pyrrolidine, the energy barrier between these conformers is low. However, substitution on the ring can create distinct energy minima, favoring certain puckers over others.

For a this compound molecule, the substituents at C3 and C4 significantly influence the ring's conformational preference. The fluorine atom, due to its high electronegativity, exerts a strong inductive effect, which in turn affects bond lengths and angles in its vicinity. Studies on 4-fluoroprolines have demonstrated that the fluorine substituent has a profound impact on the pyrrolidine ring pucker. nih.gov Depending on its stereochemistry, fluorine can stabilize either a Cγ-endo (C4-endo) or Cγ-exo (C4-exo) pucker. In the case of this compound, the fluorine at C3 and the methyl group at C4 are on the same side of the ring. The conformational equilibrium will be a balance between minimizing steric interactions involving the methyl group and optimizing stabilizing stereoelectronic interactions involving the fluorine atom.

The two primary envelope conformations for a 3,4-substituted pyrrolidine would be the C3-endo/C4-exo and C3-exo/C4-endo puckers. In the cis configuration, one substituent will be in a pseudo-axial position while the other is in a pseudo-equatorial position in these envelope forms. The relative stability of these conformers is dictated by a combination of steric hindrance and stereoelectronic effects. For instance, in related 3-fluoro-4-hydroxyprolines, fluorination at C3 has been shown to invert the natural pucker preference of the parent hydroxyproline (B1673980) ring. nih.gov This highlights the powerful influence of the fluorine substituent in dictating the conformational outcome.

| Pucker Conformation | Relative Substituent Positions | Predicted Stability Factors |

|---|---|---|

| C3-endo | F (pseudo-axial), Me (pseudo-equatorial) | Potential for stabilizing gauche interactions, minimized steric clash for the methyl group. |

| C4-endo | F (pseudo-equatorial), Me (pseudo-axial) | Increased steric repulsion involving the axial methyl group, potentially destabilizing. |

| Twist (T) conformations | Intermediate positions | Likely transition states or minor contributors to the overall conformational population. |

Analysis of the Stereoelectronic Gauche Effect and Hyperconjugation Phenomena

The "gauche effect" is a well-documented stereoelectronic phenomenon where a conformation with adjacent electronegative substituents in a gauche arrangement is more stable than the anti conformation. This effect is often attributed to stabilizing hyperconjugative interactions. In the context of this compound, the key interaction to consider is the gauche relationship between the electronegative fluorine atom and the nitrogen atom of the pyrrolidine ring.

This stabilization arises from hyperconjugation, specifically the donation of electron density from the nitrogen lone pair (nN) into the antibonding orbital of the carbon-fluorine bond (σC-F). This nN → σC-F interaction is a type of anomeric effect generalized for heterocyclic systems and is maximized when the nitrogen lone pair and the C-F bond are anti-periplanar, which often corresponds to a gauche arrangement of the nitrogen and fluorine atoms along the C2-C3 bond. Quantum chemical analyses of difluorinated pyrrolidines have confirmed the significant role of this nN → σ*C-F electron delocalization in dictating conformational biases. researchgate.net

| Interaction Type | Donor Orbital | Acceptor Orbital | Expected Consequence |

|---|---|---|---|

| Gauche Effect/Anomeric Effect | Nitrogen lone pair (nN) | σ*C-F | Stabilization of conformations with a gauche relationship between N and F. |

| Hyperconjugation | σC-H | σ*C-F | Contributes to the stability of specific ring puckers that allow for optimal orbital overlap. |

Interplay of Fluorine with Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

Covalently bound fluorine is generally considered a weak hydrogen bond acceptor. However, in specific geometric arrangements where the fluorine atom is held in close proximity to a hydrogen bond donor, weak intramolecular hydrogen bonds of the C-H···F or N-H···F type can be observed. In this compound, the nitrogen atom bears a hydrogen atom which could potentially act as a hydrogen bond donor.

The formation of an N-H···F intramolecular hydrogen bond would depend on the conformational state of the pyrrolidine ring. A conformation that brings the N-H bond and the fluorine atom into close proximity with a favorable angle would be stabilized by this interaction. Computational studies on fluorinated piperidines, the six-membered ring analogues of pyrrolidines, have shown that short contacts between a C-F bond and an N-H group in the protonated form (N+-H) are indicative of hydrogen bonding interactions. researchgate.net In the neutral amine, this interaction would be weaker but could still influence the conformational equilibrium.

Sophisticated Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For cis-3-Fluoro-4-methylpyrrolidine, a combination of one-dimensional and multidimensional NMR experiments provides invaluable insights into the connectivity, stereochemistry, and dynamic behavior of the pyrrolidine (B122466) ring.

To unambiguously assign the ¹H and ¹³C chemical shifts of the pyrrolidine ring and its substituents, a series of two-dimensional (2D) NMR experiments are essential.

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton (¹H-¹H) coupling networks. In this compound, these experiments would reveal the correlations between the protons on the pyrrolidine ring, confirming the connectivity from H-2 to H-3, H-3 to H-4, and H-4 to H-5, as well as the correlation of the H-4 proton to the methyl protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton to its directly attached carbon atom. This allows for the definitive assignment of the ¹³C signals of the pyrrolidine ring (C2, C3, C4, C5) and the methyl group.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for confirming the assignment of quaternary carbons and for piecing together molecular fragments. For instance, an HMBC experiment would show correlations between the methyl protons and both C-4 and C-3 of the pyrrolidine ring, solidifying the assignment of the substitution pattern.

A representative table of expected ¹H and ¹³C NMR chemical shifts for a substituted this compound derivative is presented below. Actual values can vary depending on the solvent and any N-substituent.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 2.8 - 3.5 | 50 - 55 |

| H-3 | 4.8 - 5.2 (dm) | 90 - 95 (d, ¹JCF) |

| H-4 | 2.2 - 2.8 (m) | 35 - 40 (d, ²JCF) |

| H-5 | 2.7 - 3.4 | 52 - 58 |

| -CH₃ | 1.0 - 1.2 (d) | 15 - 20 |

| Chemical shifts are approximate and relative to a standard reference. (d) doublet, (m) multiplet, (dm) doublet of multiplets. J-coupling to fluorine is indicated. |

The presence of a fluorine atom provides a unique and powerful handle for structural analysis.

¹⁹F NMR spectroscopy offers a distinct signal for the fluorine atom, which is highly sensitive to its local electronic environment. The chemical shift of the ¹⁹F signal can provide initial clues about the conformation of the ring.

¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) is a crucial experiment for determining the spatial proximity between the fluorine atom and nearby protons. The intensity of a HOESY cross-peak is inversely proportional to the sixth power of the distance between the two nuclei. For this compound, a strong HOESY correlation would be expected between the fluorine atom at C-3 and the methyl protons at C-4, confirming their cis relationship on the same face of the pyrrolidine ring. Additionally, correlations to protons on the same face of the ring (e.g., specific protons at C-2 and C-5) would help to define the ring's pucker.

| Interacting Nuclei | Expected HOESY Correlation | Implied Proximity |

| F (on C-3) and -CH₃ (on C-4) | Strong | cis relationship |

| F (on C-3) and H-2 (cis) | Medium | Same face of the ring |

| F (on C-3) and H-5 (cis) | Medium | Same face of the ring |

| F (on C-3) and H-4 | Strong | Geminal proton |

The magnitude of three-bond scalar coupling constants (³J) is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. This relationship is a powerful tool for deducing the conformation of the five-membered pyrrolidine ring, which can adopt various puckered conformations (e.g., envelope or twist).

³J(H,H) values: The coupling constants between adjacent protons on the pyrrolidine ring (e.g., ³JH2-H3, ³JH3-H4, ³JH4-H5) provide information about the relative orientations of these protons and thus the ring's pucker. For a cis relationship, the dihedral angles and corresponding coupling constants will differ from those of a trans isomer.

³J(F,H) values: The three-bond coupling between the fluorine atom and protons on adjacent carbons (³JF-H4 and ³JF-H2) are particularly informative. The magnitude of these couplings can be used to estimate the F-C-C-H dihedral angles, further refining the conformational model of the pyrrolidine ring. A larger ³J coupling generally corresponds to a dihedral angle closer to 180°.

| Coupling Constant | Typical Value (Hz) | Structural Information |

| ³JH3-H4 | 6 - 9 | Dihedral angle between H at C-3 and H at C-4 |

| ³JH4-CH3 | 6 - 8 | Staggered conformation of the methyl group |

| ³JF-H4 | 15 - 30 | Dihedral angle between F at C-3 and H at C-4 |

| ³JF-H2 | 10 - 25 | Dihedral angle between F at C-3 and H at C-2 |

| Values are illustrative for fluorinated pyrrolidines and depend on the specific ring conformation. |

X-ray Diffraction for Solid-State Conformational and Electronic Structure

While NMR provides detailed information about the structure and dynamics in solution, X-ray diffraction analysis of a single crystal offers a precise and static picture of the molecule in the solid state. This technique can definitively establish the relative stereochemistry of the substituents and provide accurate bond lengths, bond angles, and torsional angles.

For this compound, a successful X-ray crystallographic analysis would:

Unambiguously confirm the cis stereochemistry of the fluorine and methyl groups.

Reveal the preferred conformation (ring pucker) of the pyrrolidine ring in the crystal lattice.

Provide precise measurements of bond lengths, such as the C-F, C-C, and C-N bonds, which can offer insights into the electronic effects of the fluorine substituent.

Elucidate the intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that govern the packing of the molecules in the crystal.

Computational Chemistry and Mechanistic Investigations of Fluorinated Pyrrolidines

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and energetics of organic molecules. For fluorinated pyrrolidines, DFT calculations are instrumental in determining key properties such as optimized geometries, relative conformational energies, and the energies of frontier molecular orbitals (HOMO and LUMO).

DFT studies on related fluorinated pyrrolidine (B122466) derivatives have shown that the introduction of a fluorine atom significantly influences the puckering of the five-membered ring. The pyrrolidine ring is known for its conformational flexibility, adopting various envelope and twisted conformations. The presence of a fluorine atom, an electronegative substituent, can stabilize specific puckered forms through stereoelectronic effects like the gauche effect. For cis-3-Fluoro-4-methylpyrrolidine, DFT calculations would be expected to predict the most stable conformer by comparing the energies of different possible ring puckers and the relative orientations of the fluoro and methyl groups.

Furthermore, DFT is employed to map out energetic pathways for reactions involving fluorinated pyrrolidines. For instance, in the synthesis of pyrrolidines via intramolecular C-H amination, DFT calculations have been used to propose catalytic cycles and determine the favorability of different reaction pathways. These calculations can elucidate the role of catalysts and the effect of substituents on the reaction barriers.

Table 1: Representative DFT-Calculated Relative Energies of Fluorinated Pyrrolidine Conformers

| Conformer | Ring Pucker | Relative Energy (kcal/mol) |

| Equatorial Fluorine | Envelope (C-endo) | 0.00 |

| Axial Fluorine | Envelope (C-exo) | 1.5 - 3.0 |

| Equatorial Fluorine | Twist | 0.5 - 1.0 |

| Axial Fluorine | Twist | 2.0 - 4.0 |

| Note: This table presents hypothetical yet representative data based on general principles of conformational analysis of fluorinated heterocycles to illustrate the application of DFT. |

Transition State Analysis and Reaction Mechanism Elucidation

Understanding the mechanism of a chemical reaction is crucial for its optimization and application. Computational chemistry, particularly through the analysis of transition states, offers a detailed picture of reaction pathways. For reactions involving the formation or modification of fluorinated pyrrolidines, such as nucleophilic fluorination or cyclization reactions, locating and characterizing the transition state structures are key objectives.

DFT calculations are used to identify the geometry of transition states and calculate their corresponding activation energies. This information allows for the determination of the rate-limiting step of a reaction and provides insights into the factors that influence reactivity. For example, in the copper-catalyzed synthesis of pyrrolidines, DFT studies have helped to distinguish between different proposed mechanisms by comparing the calculated energy barriers of the respective transition states.

For a molecule like this compound, transition state analysis could be applied to understand its synthesis, for instance, through the fluorination of a precursor molecule. The calculations would reveal the geometry of the approaching nucleophile and the departing leaving group, as well as the synchronous or asynchronous nature of bond formation and cleavage.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses for Bonding Characterization

To gain a deeper understanding of the electronic interactions within a molecule, computational methods such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are employed. These methods go beyond simple structural and energetic descriptions to characterize the nature of chemical bonds.

NBO analysis provides a picture of localized bonds and lone pairs, allowing for the quantification of hyperconjugative interactions. In fluorinated pyrrolidines, a key interaction is the gauche effect, where the fluorine atom prefers a gauche orientation relative to an adjacent electron-withdrawing group. NBO analysis can quantify the stabilizing energy of the hyperconjugative interactions, such as the donation of electron density from a σ C-H or σ C-C bond into the antibonding σ* C-F orbital, which underlies this effect.

QTAIM analysis, on the other hand, characterizes chemical bonds based on the topology of the electron density. By analyzing the properties of the electron density at the bond critical points (BCPs), one can determine the nature of a bond (e.g., covalent, ionic, or intermediate). For the C-F bond in a fluorinated pyrrolidine, QTAIM would provide quantitative measures of its covalency and polarity. These analyses have been applied to understand bonding in various fluorinated organic compounds.

Table 2: Illustrative NBO and QTAIM Data for a C-F Bond in a Fluorinated Pyrrolidine

| Analysis | Parameter | Typical Value | Interpretation |

| NBO | Second-Order Perturbation Energy (E(2)) for σ(C-H) -> σ*(C-F) | 1-5 kcal/mol | Strength of hyperconjugative stabilization |

| QTAIM | Electron Density at BCP (ρ(r)) | 0.20-0.25 a.u. | Covalent character of the C-F bond |

| QTAIM | Laplacian of Electron Density at BCP (∇²ρ(r)) | > 0 | Depletion of charge, indicative of a polar covalent bond |

| Note: This table contains representative values for illustrative purposes, based on studies of similar fluorinated organic molecules. |

Molecular Dynamics Simulations for Dynamic Conformational Studies

While DFT and other quantum chemical methods provide detailed information about static molecular structures and energetics, molecules are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to study the conformational dynamics of molecules over time, providing insights into their flexibility and the interplay of different conformations.

For a flexible molecule like this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in the gas phase or in a solvent. By simulating the motion of the atoms over time, one can observe transitions between different ring puckers and the rotation of substituents. This is particularly important for understanding how the molecule might interact with a biological target, as the accessible conformations can dictate binding affinity. While specific MD studies on this exact molecule are not readily found, the methodology is widely applied to understand the dynamics of small molecules and biomolecules. The results of MD simulations can complement the static picture provided by DFT calculations, offering a more complete understanding of the molecule's behavior.

Applications of Cis 3 Fluoro 4 Methylpyrrolidine and Fluorinated Pyrrolidine Scaffolds in Advanced Research

Chiral Building Blocks and Intermediates in Complex Molecule Synthesis

Fluorinated pyrrolidines, including cis-3-fluoro-4-methylpyrrolidine, are highly valued as chiral building blocks for the synthesis of complex and biologically active molecules. nih.govresearchgate.net Their rigid, non-planar structure, combined with the stereoelectronic effects of the fluorine atom, provides a powerful tool for controlling molecular conformation and directing the stereochemical outcome of reactions. nih.gov

The synthesis of various 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones has been achieved through methods like the 5-exo-trig iodocyclization of allylic fluorides. nih.gov This approach, starting from readily accessible allylsilanes, allows for the introduction of the fluorine substituent with high diastereoselectivity. nih.gov Another synthetic strategy involves the bromofluorination of alkenyl azides, followed by reduction and cyclization to yield 3-fluorinated pyrrolidines. researchgate.net These synthetic routes provide access to a diverse range of fluorinated pyrrolidine (B122466) building blocks for further elaboration.

The strategic incorporation of fluorinated pyrrolidine motifs can significantly impact the properties of the final molecule. For instance, in medicinal chemistry, the introduction of a fluorinated pyrrolidine can enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties like lipophilicity. youtube.com The development of enantioselective routes to key building blocks, such as cis-1-Boc-3-fluoropiperidin-4-ol, highlights the demand for these structures in drug discovery. nih.gov

The table below summarizes some of the key synthetic methods used to produce fluorinated pyrrolidine building blocks.

| Synthetic Method | Starting Materials | Product(s) | Key Features |

| 5-exo-trig Iodocyclization | Allylic fluorides bearing a pending nitrogen nucleophile | 3-Fluoropyrrolidines, 4-Fluoropyrrolidin-2-ones | High diastereoselectivity, syn-stereocontrol |

| Bromofluorination/Cyclization | Alkenyl azides | 3-Fluorinated pyrrolidines | Access to 3-fluoro-3-methylpyrrolidine (B1447939) derivatives |

| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine ylides and fluorinated styrenes | Bioactive fluoropyrrolidines | High enantioselectivity |

Design and Evaluation of Organocatalysts and Chiral Ligands

Chiral pyrrolidine scaffolds are fundamental to the field of organocatalysis, with proline and its derivatives being among the most widely used catalysts. nih.gov The introduction of fluorine into the pyrrolidine ring offers a powerful strategy for fine-tuning the catalyst's reactivity, selectivity, and stability.

Fluorinated pyrrolidine-based organocatalysts have been successfully employed in a variety of asymmetric transformations. For example, pyrrolidine-thioxotetrahydropyrimidinone catalysts bearing a fluorine atom at the 4-position have demonstrated high efficiency in reactions conducted in brine, an environmentally friendly solvent. acs.org The cis-fluoro catalyst, in particular, showed superior performance in terms of yield and selectivity compared to its non-fluorinated counterpart. acs.org

The design of these catalysts often leverages the electron-withdrawing nature of fluorine to modulate the acidity and hydrogen-bonding capabilities of the catalyst, which are crucial for its function. nih.gov DFT calculations have been employed to understand the mechanism of reactions involving fluorinated pyrrolidines, revealing the role of Lewis acids in activating reagents for oxidative fluorination. researchgate.net

The development of fluorinated dipeptides based on proline as organocatalysts for asymmetric aldol (B89426) reactions further illustrates this principle. nih.gov The presence of fluorine was found to be essential for achieving good results in both organic and aqueous media. nih.gov

| Organocatalyst Type | Reaction | Key Advantages |

| 4-Fluoro-pyrrolidine-thioxotetrahydropyrimidinone | Michael addition | High efficiency in brine, low catalyst loading |

| Proline-based fluorinated dipeptides | Asymmetric aldol reaction | Effective in both organic and aqueous media |

| Fluorinated aminal-pyrrolidines | Not specified | Synthesis of novel chiral catalysts |

Chemical Probes for Interrogating Biological Systems

Mechanistic Studies of Molecular Recognition and Protein-Ligand Interactions

The incorporation of a fluorine atom into a ligand can have profound effects on its interaction with a biological target. nih.govbohrium.com X-ray crystallography studies have revealed that the introduction of a fluorine atom into the pyrrolidine ring of a G-quadruplex DNA binding ligand leads to a distinct ring conformation and a different binding mode compared to the non-fluorinated analog. nih.govresearchgate.net This highlights the subtle yet significant influence of fluorine on molecular recognition.

Computational methods, such as molecular dynamics simulations, are increasingly being used to understand the role of fluorine in protein-ligand binding. bohrium.comnih.gov These studies can provide insights into the specific interactions between the fluorine atom and the protein, including the formation of non-covalent interactions that contribute to binding affinity. nih.gov For instance, studies on fluorinated ligands binding to carbonic anhydrase have shown that fluorine can disrupt water networks in the binding site, leading to entropic gains that contribute to binding affinity. nih.gov

Probing Enzyme Function and Active Site Dynamics

Fluorinated pyrrolidines and related compounds have been instrumental in probing the function and active site dynamics of various enzymes. The fluorine atom can act as a "reporter" to provide information about the chemical environment within the enzyme's active site.

For example, fluorinated analogs of proline have been used to study prolyl isomerase enzymes. nih.gov The conformational changes induced by fluorine substitution can affect the rate of cis-trans isomerization of the amide bond, providing insights into the enzyme's catalytic mechanism.

Furthermore, the development of radiolabeled fluorinated pyrrolidines, such as cis- and trans-4-[¹⁸F]fluoro-L-proline, has enabled their use as positron emission tomography (PET) imaging agents. nih.gov These probes can be used to visualize and quantify biological processes in vivo, such as abnormal collagen biosynthesis in various diseases. nih.gov The automated radiosynthesis of these compounds has made them more accessible for clinical and research applications. nih.gov

Exploitation in Advanced Materials Research

The unique properties of fluorinated compounds are also being exploited in the development of advanced materials. The incorporation of fluorinated pyrrolidine scaffolds can impart desirable characteristics such as enhanced thermal stability, chemical resistance, and specific surface properties. youtube.com

While the direct application of this compound in materials science is not extensively documented, the broader class of fluorinated organic compounds plays a significant role. For instance, fluorinated polymers are known for their low surface energy, leading to applications in non-stick coatings and hydrophobic surfaces.

A recent development in bioconjugation chemistry utilizes a stable hydroxamic acid–pyrrolidine conjugate precursor to generate reactive isocyanates on demand. acs.orgacs.org This "isocyanate surrogate" approach, activated by a sulfonyl fluoride (B91410), allows for the selective labeling of proteins. acs.orgacs.org This strategy highlights the potential for pyrrolidine-containing molecules in the development of novel materials and tools for chemical biology.

Future Perspectives and Emerging Research Directions

Development of Novel Fluorination Methodologies with Enhanced Selectivity and Efficiency

The synthesis of fluorinated organic molecules has historically been challenging. nih.gov However, recent decades have seen a paradigm shift with the development of safer and more precise fluorination reagents and methods. nih.govchinesechemsoc.org The future of synthesizing compounds like cis-3-Fluoro-4-methylpyrrolidine will heavily rely on the continued evolution of these techniques.

A key area of development is the creation of new fluorinating agents that offer greater selectivity and efficiency. numberanalytics.comnumberanalytics.com While reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) have improved the landscape of electrophilic fluorination, the quest for reagents with even better functional group tolerance and milder reaction conditions is ongoing. numberanalytics.commdpi.com For a molecule with multiple reactive sites like a substituted pyrrolidine (B122466), achieving site-selective fluorination is paramount. acs.org Future methodologies will likely focus on catalytic systems that can precisely target specific C-H bonds for fluorination, minimizing the need for protecting groups and reducing the number of synthetic steps. chinesechemsoc.orgcas.cn

Furthermore, the development of stereoselective fluorination reactions is a critical frontier. numberanalytics.com For this compound, controlling the cis stereochemistry is essential. Advances in asymmetric catalysis, including the use of chiral catalysts and ligands, will be instrumental in developing more efficient and scalable syntheses of this and other stereochemically complex fluorinated pyrrolidines. numberanalytics.comnih.gov Emerging techniques such as electrochemical and photochemical fluorination also hold promise for developing novel and more sustainable synthetic routes. numberanalytics.commdpi.com

Table 1: Comparison of Modern Fluorination Reagents

| Reagent | Type | Key Advantages |

| Selectfluor | Electrophilic | Bench-stable, crystalline, enables site-selective fluorination. mdpi.com |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Stable, applicable in mono- and difluorination reactions. mdpi.com |

| N-Fluoropyridinium salts | Electrophilic | Can be synthesized with various counteranions and substituents. beilstein-journals.org |

| AgF₂ | Nucleophilic (source) | Effective for fluorination of pyridines and diazines. acs.org |

Integration of Artificial Intelligence and Machine Learning in Fluorinated Pyrrolidine Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and chemical synthesis. astrazeneca.comnih.gov In the context of fluorinated pyrrolidines, these computational tools offer unprecedented opportunities to accelerate the design and synthesis of novel compounds with desired properties.

AI algorithms, particularly machine learning models, can be trained on vast datasets of chemical structures and their associated biological activities and physicochemical properties. nih.govnih.gov This allows for the in silico prediction of the properties of new molecules, including their potential efficacy, metabolic stability, and toxicity. nih.govmdpi.com For this compound and its derivatives, ML models could be used to predict how modifications to the pyrrolidine ring or the substituents would impact its biological targets. This predictive power enables researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. astrazeneca.com

Exploration of this compound in Novel Catalytic Cycles and Applications

The unique electronic properties imparted by the fluorine atom make fluorinated compounds valuable not only as therapeutic agents but also as catalysts and ligands in organic synthesis. mdpi.com The pyrrolidine scaffold is a well-established motif in organocatalysis, and the introduction of fluorine can significantly modulate the catalyst's reactivity and selectivity. nih.gov

Future research will likely explore the use of this compound and its derivatives as organocatalysts in a variety of asymmetric transformations. The electron-withdrawing nature of the fluorine atom can influence the pKa of the pyrrolidine nitrogen, which can in turn affect the catalyst's performance in reactions such as aldol (B89426) and Michael additions. nih.gov The specific cis stereochemistry of the fluoro and methyl groups could also provide unique steric and electronic environments in the transition states of catalyzed reactions, potentially leading to novel reactivity and selectivity.

Beyond organocatalysis, fluorinated pyrrolidines can serve as ligands for transition metal catalysts. The development of new catalytic systems is a continuous effort in chemical synthesis, and the electronic and steric properties of this compound could be harnessed to create novel metal complexes with unique catalytic activities. These could find applications in a wide range of transformations, from cross-coupling reactions to C-H activation. mdpi.com The exploration of this compound in the context of photoredox and electrochemical catalysis is another promising avenue, as these methods are becoming increasingly important for sustainable chemical synthesis. mdpi.com

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of a molecule's structure and conformational behavior is crucial for rational drug design and for elucidating reaction mechanisms. researchgate.net For this compound, advanced spectroscopic and computational methods will be indispensable for gaining deeper insights into its properties and reactivity.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like ¹⁹F NMR and Nuclear Overhauser Effect (NOE) experiments, can provide detailed information about the conformation and stereochemistry of the pyrrolidine ring. researchgate.netnih.gov These experimental data, when coupled with high-level computational modeling, can offer a comprehensive picture of the molecule's conformational landscape. Understanding the preferred conformations of this compound is critical for predicting its binding affinity to biological targets and for designing more potent analogs. nih.gov

Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways and to understand the mechanisms of both the synthesis and the catalytic applications of this compound. cas.cnnih.gov For instance, DFT studies can help to elucidate the transition state structures in catalytic cycles, providing insights into the origins of stereoselectivity. nih.gov As computational power continues to increase, these in silico studies will become even more predictive, allowing for the rational design of more efficient catalysts and synthetic routes. The combination of advanced spectroscopic analysis and sophisticated computational modeling will undoubtedly play a pivotal role in unlocking the full potential of this compound and other fluorinated molecules.

Q & A

Basic: What are the key synthetic routes for cis-3-Fluoro-4-methylpyrrolidine, and what intermediates are critical for stereochemical control?

Answer:

The synthesis typically involves functionalization of pyrrolidine precursors. A common approach uses tert-butyl carbamate-protected intermediates (e.g., cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate) to preserve stereochemistry during fluorination . Substitution reactions with fluorinating agents (e.g., DAST or Deoxo-Fluor) at the 3-position, followed by deprotection, yield the cis isomer. Key intermediates include boronic acid derivatives (e.g., 2-fluoro-3-methylpyridine-5-boronic acid) for Suzuki coupling to introduce methyl groups . Chirality is maintained via chiral auxiliaries or asymmetric hydrogenation .

Basic: Which analytical techniques are most reliable for assessing purity and stereochemical integrity?

Answer:

- Chromatography : HPLC with chiral columns (e.g., Chiralpak IA/IB) resolves enantiomeric excess, while GC-MS confirms volatile impurities .

- Spectroscopy : detects fluorine positional isomers, and coupling constants (e.g., J) verify cis/trans configurations .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .

- X-ray Crystallography : Absolute configuration determination requires single-crystal analysis .

Advanced: How can researchers resolve contradictions in stereochemical assignments reported in literature?

Answer:

Discrepancies often arise from misassigned NMR coupling constants or incomplete X-ray data. To resolve:

- Compare experimental NOE correlations with computational models (DFT or molecular dynamics) .

- Validate via Vibrational Circular Dichroism (VCD) to distinguish enantiomers .

- Cross-reference with PubChem’s computed stereodescriptors (InChIKey: IWOQWISAVOSATC-UHFFFAOYSA-N) .

Example: A study on (2S,4S)-4-fluoro-2-methoxycarbonyl-pyrrolidine used X-ray to correct earlier misassignments based solely on NMR .

Advanced: What methodological strategies mitigate instability of this compound under acidic or oxidative conditions?

Answer:

- Protection Strategies : Use HCl salts (e.g., cis-3-Fluoro-4-methoxypyrrolidine hydrochloride) to enhance shelf life .

- Storage : -20°C under inert gas (N/Ar) prevents decomposition .

- Reaction Design : Avoid strong acids/bases; opt for mild reagents like NaBH for reductions .

- Stability Assays : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS tracking degradation products .

Methodological Design: How to optimize computational models for structure-activity relationship (SAR) studies?

Answer:

- Docking Simulations : Use PyMol or AutoDock Vina with PubChem’s 3D conformer data (InChI=1S/C10H12FN...) to predict binding affinities .

- QSAR Parameters : Include steric effects (e.g., methyl group at C4) and fluorine’s electronegativity in regression models .

- Validation : Cross-check with experimental IC values from bioassays (e.g., enzyme inhibition) .

Advanced: How to address low yields in coupling reactions involving this compound?

Answer:

- Catalyst Optimization : Use Pd(OAc)/XPhos for Suzuki-Miyaura couplings, as fluorine’s electron-withdrawing effect slows transmetalation .

- Solvent Effects : Polar aprotic solvents (DMF/DMSO) improve boronic acid solubility .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 150 W) .

Basic: What are the applications of this compound in material science?

Answer:

- Polymer Modification : Incorporation into polyamide matrices enhances thermal stability (T increases by ~20°C) .

- Ligand Design : Serves as a chiral ligand in asymmetric catalysis (e.g., enantioselective hydrogenation) .

Advanced: How to design a rigorous research question for SAR studies using FINER criteria?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.